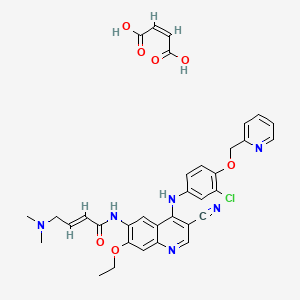
Neratinib maleate
描述
Neratinib maleate, also known as HKI-272, is an orally available, irreversible inhibitor of the HER-2 receptor tyrosine kinase with potential antineoplastic activity . It is used for the treatment of breast cancer .
Molecular Structure Analysis
Neratinib maleate has a molecular formula of C34H33ClN6O7 and a molecular weight of 673.11 . It is a quinazoline-based compound .Chemical Reactions Analysis
Neratinib is mainly metabolized via CYP3A4 . It is also metabolized by flavin-containing monooxygenase to a lesser extent .Physical And Chemical Properties Analysis
Neratinib maleate is a solid compound . It is over 99% bound to human plasma proteins . It binds both human serum albumin and α1 acid glycoprotein .科学研究应用
酪氨酸激酶的抑制
Neratinib靶向HER2和EGFR的ATP结合口袋,抑制它们的活性,这对许多肿瘤细胞类型至关重要。这种抑制导致HER2和EGFR表达的肿瘤细胞中细胞增殖减少,影响细胞周期阻滞、凋亡和下游信号传导事件(Definitions, 2020)。
乳腺癌治疗
Neratinib在HER2阳性转移性乳腺癌患者中显示出有效性。在早期HER2阳性乳腺癌中,在曲妥珠单抗基础辅助治疗后使用,显示出2年侵袭性无病生存显著改善(Chan et al., 2016)。
诱导性腹泻机制
在大鼠研究中,neratinib诱导的腹泻与肠道微生物组和解剖破坏的改变相关,特别是在远端回肠。这突显了该副作用的多因素发病机制(Secombe et al., 2020)。
逆转化疗药物耐药性
Neratinib已被发现可以逆转ATP结合盒(ABC)转运蛋白介导的多药耐药性,包括体外、体外和体内。它增强了ABCB1过表达细胞对底物的敏感性,并增加了这些细胞中化疗药物的积累(Zhao et al., 2012)。
HER2阳性癌症的联合治疗
已探讨了Neratinib与HER2+癌症下游信号抑制剂的联合疗法的有效性。它在体外和体内设置中与mTOR抑制剂(依维莫司和萨帕尼塞替)、MEK抑制剂曲美替尼、CDK4/6抑制剂帕博西尼和PI3Kα抑制剂阿帕利西博显示出协同效应(Zhao et al., 2021)。
心脏复极效应
一项研究评估了Neratinib对健康受试者心脏复极的影响。研究发现,治疗和超治疗浓度的Neratinib不会延长QTc间隔,表明其心脏安全性良好(Hug et al., 2010)。
整体疗效和安全性
Neratinib已在各种临床试验中评估其在不同乳腺癌阶段的疗效和安全性,包括转移性、辅助、新辅助和延长辅助治疗设置。该药物显示出显著的临床活性,一般耐受性良好,腹泻是最常见的不良反应(Burstein et al., 2010)。
作用机制
Target of Action
Neratinib maleate primarily targets three proteins: the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4) . These proteins play a crucial role in cell growth and proliferation, and their overexpression can lead to the development of certain types of cancer .
Mode of Action
Neratinib maleate interacts with its targets by binding to and irreversibly inhibiting EGFR, HER2, and HER4 . This action prevents the autophosphorylation of tyrosine residues on the receptor, which in turn reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Biochemical Pathways
The inhibition of EGFR, HER2, and HER4 by Neratinib maleate affects the mitogen-activated protein kinase and Akt pathways . These pathways are involved in cell growth and survival, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
Neratinib maleate and its major active metabolites M3, M6, and M7 have a time to maximum concentration (Tmax) of 2-8 hours . The compound’s bioavailability is influenced by food intake, with a high-fat meal increasing the maximum concentration (Cmax) by 1.7-fold and total exposure by 2.2-fold . The compound is mainly metabolized via CYP3A4 and to a lesser extent by flavin-containing monooxygenase .
Result of Action
The action of Neratinib maleate at the molecular and cellular level results in the inhibition of cell growth and proliferation. By blocking the action of EGFR, HER2, and HER4, the compound prevents the autophosphorylation of tyrosine residues on the receptor, leading to reduced oncogenic signaling and ultimately, the death of cancer cells .
Action Environment
The efficacy and stability of Neratinib maleate can be influenced by various environmental factors. For instance, the presence of food can significantly increase the bioavailability of the compound . Additionally, the compound’s action may be affected by the presence of other medications, particularly those that affect the activity of CYP3A4, a key enzyme involved in the metabolism of Neratinib maleate .
安全和危害
Neratinib can cause life-threatening diarrhea in some people and mild to moderate diarrhea in almost everyone . Similarly, there is a risk of severe liver damage and many patients have some level of it . Symptoms of liver damage include fatigue, nausea, vomiting, right upper quadrant pain or tenderness, fever, rash, and high levels of eosinophils .
未来方向
属性
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCUHNJXSIJIM-MEBGWEOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027861 | |
| Record name | Neratinib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neratinib maleate | |
CAS RN |
915942-22-2 | |
| Record name | Neratinib maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915942222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neratinib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-N-(4-(3-chloro-4-(pyrid-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERATINIB MALEATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM7XY23ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Neratinib maleate acts as an irreversible inhibitor of specific receptor tyrosine kinases (RTKs) - primarily Human Epidermal Growth Factor Receptor 2 (HER2) and to a lesser extent, Human Epidermal Growth Factor Receptor (EGFR) [, ]. This means that neratinib maleate forms a permanent covalent bond with these receptors, effectively blocking their activity [].
A: The irreversible nature of neratinib maleate's binding to HER2 and EGFR is crucial for its efficacy. Unlike reversible inhibitors, which temporarily bind and dissociate from their targets, irreversible inhibitors form a stable covalent bond. This prolonged inhibition is particularly important for HER2, as it tends to be highly overexpressed in certain cancers. Irreversible inhibition ensures a more sustained blockade of HER2 signaling, potentially leading to a more durable response to treatment [, ].
A: Studies in Wistar rats have shed light on the pharmacokinetic profile of neratinib maleate. Following oral administration, the drug exhibited an absolute bioavailability of 49.30% []. This indicates that approximately half of the administered dose reaches systemic circulation. Researchers have developed and validated a sensitive HPLC-UV bioanalytical method to accurately quantify neratinib maleate levels in rat plasma, allowing for comprehensive pharmacokinetic studies [].
A: Neratinib maleate has shown promising results in adjuvant treatment of HER2-positive breast cancer []. Notably, the ExteNET trial demonstrated a significant reduction in the risk of invasive disease-free survival, particularly in patients with hormone receptor-positive tumors []. These findings highlight the potential of neratinib maleate to improve outcomes for patients with this aggressive subtype of breast cancer.
A: Despite its promise, neratinib maleate faces challenges related to formulation and stability [, ]. Researchers are actively exploring strategies to improve the solubility, stability, and bioavailability of the drug through innovative formulation approaches, such as the development of coated tablets [, ]. These efforts aim to enhance the therapeutic efficacy and patient compliance associated with neratinib maleate treatment.
A: Emerging research suggests that G Protein-Coupled Receptor 116 (GPR116) could be a novel target for neratinib maleate, particularly in the context of triple-negative breast cancer (TNBC) [, ]. Computational studies have revealed that neratinib maleate exhibits favorable interactions with the binding site of GPR116, suggesting its potential as a therapeutic agent for TNBC [, ].
A: TNBC is an aggressive subtype of breast cancer with limited treatment options. The identification of GPR116 as a potential target for neratinib maleate offers a new avenue for therapeutic intervention. While further experimental validation is necessary, these computational findings pave the way for developing novel therapies that could improve outcomes for patients with TNBC [, ].
A: The investigation of neratinib maleate's interaction with GPR116 expands our knowledge of the complex signaling pathways involved in cancer development and progression. By elucidating the role of GPR116 in TNBC, researchers gain valuable insights into the mechanisms underlying this aggressive disease, potentially leading to the identification of new therapeutic targets and strategies [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



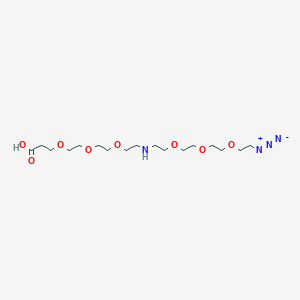
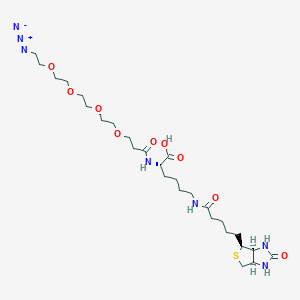
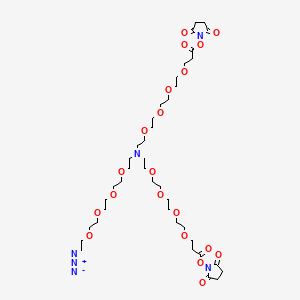
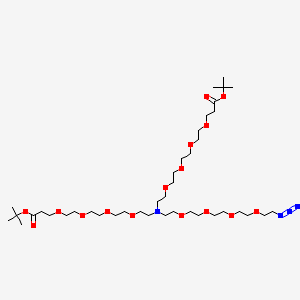

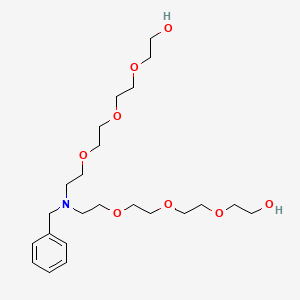

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)




